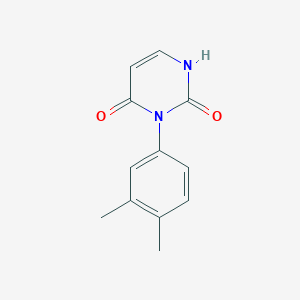

3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-11(15)5-6-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMRZLXNMNDFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CNC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle. This compound binds to the active site of CDK2, preventing it from phosphorylating its substrates.

Biochemical Pathways

By inhibiting CDK2, this compound affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication.

Biological Activity

3-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antiviral, and other pharmacological effects, supported by various research findings.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 218.21 g/mol

- CAS Number : 1255776-62-5

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance activity against various bacterial strains.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 16 | E. faecium |

| Daptomycin | 1 | S. aureus |

| Vancomycin | 2 | S. aureus |

The compound demonstrated an MIC of 16 µg/mL against Enterococcus faecium, indicating moderate antimicrobial efficacy compared to established antibiotics like daptomycin and vancomycin .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. Some studies suggest that certain substitutions on the pyrimidine ring can enhance activity against viral targets.

- Example Findings :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA and RNA synthesis in microbial cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or viral replication.

- Membrane Disruption : Some studies suggest that pyrimidine derivatives can disrupt microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of pyrimidine derivatives:

- Study on Antimicrobial Activity : A comprehensive study evaluated various pyrimidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced their activity profiles .

- Antiviral Screening : Another research effort screened pyrimidine derivatives for their ability to inhibit viral replication. The findings underscored the importance of specific substituents on the pyrimidine ring in enhancing antiviral efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrimidine derivatives can induce apoptosis in non-small cell lung cancer cells through modulation of key signaling pathways .

Case Study : A derivative of pyrimidine was shown to inhibit the activity of d-Dopachrome tautomerase (D-DT), which is implicated in cancer progression. The compound demonstrated an IC50 value indicating its effectiveness in suppressing cell growth.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities against various pathogens. The presence of the dimethylphenyl moiety enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

Case Study : In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a critical component in various diseases, including autoimmune disorders and chronic conditions. Pyrimidine derivatives have been investigated for their anti-inflammatory properties.

Case Study : A related study explored the anti-inflammatory effects of pyrimidine compounds in animal models of inflammation. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including multi-component reactions involving isocyanates and aromatic amines. The efficiency of these synthetic routes can lead to high yields and purity of the final product .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features

The pyrimidine-2,4-dione core is common among analogs, but substituents at the N3 or C5/C6 positions drive functional diversity:

| Compound Name | Substituents/Ring Modifications | Key Structural Differences |

|---|---|---|

| 3-(3,4-Dimethylphenyl)pyrimidine-2,4-dione | 3,4-Dimethylphenyl at N3 | Lipophilic, electron-donating substituents |

| 3-(4-Methoxyphenyl)pyrimidine-2,4-dione | 4-Methoxyphenyl at N3 | Polar methoxy group; electron-donating |

| 3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione | Thieno-fused ring + 3,5-dimethylphenyl | Fused thiophene ring; enhanced rigidity |

| 3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione | Pyrido-fused ring + trifluorophenyl | Electron-withdrawing CF3 groups; fused pyridine |

Key Observations :

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to polar substituents like methoxy (logP ~1.8) .

- Ring Fusion: Fused systems (e.g., thieno- or pyrido-pyrimidines) enhance planar rigidity, improving target binding but reducing solubility .

Herbicidal Activity

- Target Compound: No direct data, but structurally similar to PPO inhibitors like 2o (IC50 = 0.8 μM against NtPPO), which features trifluorophenyl groups .

- Comparison: 3,4-Dimethylphenyl vs. Thieno-Pyrimidines: 3-(3,5-Dimethylphenyl)thieno-pyrimidine-2,4-dione () showed herbicidal activity due to π–π interactions with FAD cofactors .

Antiviral Activity

- Pyrimidine-diones like stavudine and AZT are anti-HIV agents . The target compound’s dimethylphenyl group may hinder nucleoside analog formation but could enhance capsid protein inhibition, as seen in uracil derivatives .

Physicochemical Properties

| Property | 3-(3,4-Dimethylphenyl)pyrimidine-2,4-dione | 3-(4-Methoxyphenyl)pyrimidine-2,4-dione | 3-(3,5-Dimethylphenyl)thieno-pyrimidine-2,4-dione |

|---|---|---|---|

| Molecular Weight | ~232.24 g/mol | 218.21 g/mol | 272.33 g/mol |

| logP (Predicted) | 2.8 | 1.9 | 3.2 |

| Hydrogen Bond Acceptors | 4 | 5 | 4 |

| Solubility (Water) | Low | Moderate | Very Low |

Structure-Activity Relationships (SAR)

- HOMO/LUMO Profiles : Electron-rich substituents (e.g., dimethylphenyl) localize HOMO on the aromatic ring, enhancing π–π interactions with targets like FAD .

- Steric Effects : Bulky 3,4-dimethyl groups may reduce enzymatic access compared to smaller substituents (e.g., methoxy) .

- Electronic Effects : Trifluorophenyl groups in 2o increase electrophilicity, improving herbicidal potency .

Q & A

Basic: What are common synthetic routes for preparing 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione?

Answer:

A standard approach involves alkylation or arylation of pyrimidine-2,4(1H,3H)-dione precursors. For example:

- Step 1 : React a pyrimidine-dione core (e.g., thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with a substituted phenyl group via nucleophilic substitution. Potassium carbonate in DMF is often used to promote alkylation with benzyl chlorides or chloroacetamides .

- Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm structure via NMR. Typical yields range from 60–85% for crystalline products .

Basic: How is the purity and structural integrity of the compound validated?

Answer:

- Analytical Methods :

- HPLC : Use a C18 column (100 × 4 mm) with a 25-minute gradient (e.g., acetonitrile/water) to assess purity (>95%) .

- NMR : Confirm substituent integration ratios (e.g., methyl protons at δ 2.1–2.3 ppm for 3,4-dimethylphenyl groups) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M-HO] peaks for hydrated forms) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

Contradictions often arise from solvent effects or tautomeric equilibria. For example:

- Tautomerism : Pyrimidine-diones exhibit keto-enol tautomerism, which alters NMR signals. Use deuterated DMSO to stabilize the keto form and reduce ambiguity .

- Solvent Artifacts : Compare spectra in multiple solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced shifts .

- X-ray Crystallography : Resolve ambiguities definitively by determining the solid-state structure (e.g., intermolecular H-bonding patterns in crystal lattices) .

Advanced: What strategies optimize reaction yields for derivatives with bulky substituents?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SNAr reactions .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions involving hydrophobic aryl groups .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 10–15% for sterically hindered derivatives .

Advanced: How can computational methods guide the design of biologically active derivatives?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., kinases or viral proteases). Focus on substituent interactions with hydrophobic pockets .

- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values for methyl groups) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assess conformational stability of derivatives in aqueous environments to predict pharmacokinetic behavior .

Advanced: How are mechanistic contradictions in nitration or halogenation reactions addressed?

Answer:

- Regioselectivity : Use -labeling to track nitration sites (e.g., para vs. meta positions on the phenyl ring) .

- Competing Pathways : Monitor reaction intermediates via in situ IR spectroscopy to distinguish between radical and electrophilic mechanisms .

- Isotopic Tracers : Employ -labeled HNO to confirm oxygen incorporation pathways during nitration .

Advanced: What methods evaluate the compound’s potential as a kinase inhibitor?

Answer:

- Enzyme Assays : Measure IC values using fluorescence-based ADP-Glo™ assays (e.g., against CDK2 or EGFR kinases) .

- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) with EC values <10 µM indicating high potency .

- Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .

Advanced: How are degradation pathways studied under physiological conditions?

Answer:

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) stress. Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the dione ring) .

- Metabolite Identification : Use hepatocyte microsomes to simulate Phase I/II metabolism and detect glucuronide or sulfate conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.